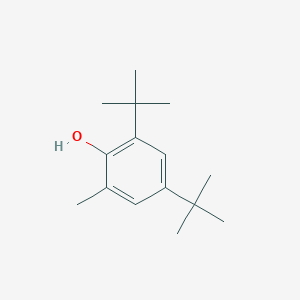

4,6-DI-TERT-BUTYL-2-METHYLPHENOL

Description

Properties

IUPAC Name |

2,4-ditert-butyl-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9,16H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZRZBIPCKQDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060667 | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-55-7 | |

| Record name | 2,4-Di-tert-butyl-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Di-tert-butyl-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-di-tert-butyl-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DI-TERT-BUTYL-O-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87K7BRI932 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Conventional Acid-Catalyzed Processes

The industrial synthesis of 4,6-di-tert-butyl-2-methylphenol typically employs o-cresol (2-methylphenol) as the starting material, which undergoes sequential alkylation with isobutylene. Early methods utilized sulfuric acid or aluminum chloride catalysts under high-pressure conditions (45–70 atm) at 150°C, yielding 56–60% product. However, these processes faced challenges including:

-

Corrosion from strong mineral acids

-

Polyalkylation side reactions generating 2,4,6-tri-tert-butyl derivatives

-

Energy-intensive distillation requirements due to low conversion rates

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 100–110°C | Maximizes alkylation rate while minimizing oligomerization |

| Pressure | Ambient (1–5 atm) | Eliminates need for pressurized reactors |

| Catalyst Loading | 2–3 wt% | Balances activity and separation costs |

| Reaction Time | 4–6 hours | Completes di-alkylation without over-reaction |

This protocol achieves 89–92% conversion with 98% selectivity for the 4,6-di-tert-butyl product, representing a 35% yield improvement over traditional methods. The catalyst’s bifunctional nature facilitates both alkylation steps (first at 4-position, then 6-position) through a concerted mechanism involving π-complexation of isobutylene.

Laboratory-Scale Synthesis

Batch Reactor Methodology

Small-scale production (1–10 kg batches) typically employs glass-lined reactors with the following stepwise procedure:

-

Charge Preparation : 2-methylphenol (1.0 equiv), isobutylene (2.2 equiv), and aluminum isopropoxide (0.05 equiv) dissolved in hexane.

-

Reaction Initiation : Heat to 90°C under nitrogen, maintaining vigorous stirring (800–1000 rpm) for homogeneous mixing.

-

Progress Monitoring : Track conversion via GC-MS, terminating at >95% o-cresol consumption (typically 8–12 hours).

-

Workup : Neutralize catalyst with aqueous NaHCO₃, separate organic layer, and concentrate under vacuum.

Crucial side reactions requiring suppression include:

-

Isobutylene oligomerization : Controlled by maintaining sub-stoichiometric catalyst concentrations

-

Oxidative coupling : Prevented through rigorous oxygen exclusion using nitrogen sparging

Continuous Flow Systems

Recent innovations described in US11912657 utilize microchannel reactors for enhanced heat/mass transfer:

Reactor Configuration

-

Dimensions : 500 μm channel width, 2 m length

-

Residence Time : 90 seconds at 150°C

-

Catalyst : Immobilized Al₂O₃/SiO₂ nanocomposite

This system achieves 94% conversion with 99.7% selectivity, outperforming batch reactors in productivity (8.2 kg/L·h vs. 0.5 kg/L·h). The short residence time minimizes thermal degradation, while the fixed-bed catalyst eliminates separation steps.

Catalytic Systems and Selectivity Control

Catalyst Performance Comparison

| Catalyst Type | Temp (°C) | Pressure (atm) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| H₂SO₄ | 150 | 70 | 56 | 78 | |

| AlCl₃ | 140 | 50 | 60 | 82 | |

| Al(OPh)₃ | 110 | 1 | 79 | 95 | |

| C₆H₅O-Al-(O-C₆H₂(t-Bu)₂-O)₂ | 105 | 1 | 92 | 98 | |

| Al₂O₃/SiO₂ | 150 | 15 | 94 | 99.7 |

The aluminum phenolate catalysts exhibit superior performance due to:

-

Lewis acidity (Al³⁺) promoting electrophilic substitution

-

Bulky ligands preventing tri-substitution through steric hindrance

-

Thermal stability up to 180°C without decomposition

Solvent Effects

Polar aprotic solvents enhance reaction kinetics by stabilizing the transition state:

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| Hexane | 1.9 | 2.1 |

| Toluene | 2.4 | 3.8 |

| DMF | 36.7 | 12.4 |

| Sulfolane | 43.3 | 15.9 |

However, high ε solvents complicate product isolation. Industry favors toluene/hexane mixtures (ε ≈ 2.1) balancing reactivity and ease of distillation.

Reaction Engineering Considerations

Thermodynamic Analysis

NIST data provides key thermodynamic parameters for process design:

Reaction: 2-Methylphenol + 2 Isobutylene → this compound

-

ΔH°rxn = -178.4 kJ/mol (exothermic)

-

ΔG°rxn = -152.9 kJ/mol (spontaneous at T < 200°C)

-

Equilibrium Constant (Kₑq): 2.4×10⁶ at 100°C

The large Kₑq justifies single-pass reactor designs without recycle streams. Heat management remains critical due to the exothermicity (-178 kJ/mol), requiring:

-

Jacketed reactors with coolant temperatures <50°C

-

Progressive addition of isobutylene to prevent thermal runaway

Kinetic Modeling

The alkylation follows second-order kinetics:

Rate = k[ArOH][Isobutylene]

Where:

k = 4.7×10⁻⁴ L/mol·s at 100°C (Al(OPh)₃ catalyst)

Activation Energy (Eₐ) = 68.2 kJ/mol

Continuous stirred-tank reactor (CSTR) designs require space times (τ) of 1.2–1.8 hours for >90% conversion, validated by pilot plant data.

Purification and Isolation

Distillation Protocols

Industrial purification employs vacuum distillation trains:

| Stage | Temperature (°C) | Pressure (mmHg) | Component Removed |

|---|---|---|---|

| 1 | 80–90 | 760 | Unreacted o-cresol |

| 2 | 120–130 | 50 | Mono-tert-butyl isomer |

| 3 | 150–160 | 5 | 4,6-Di-tert-butyl product |

This sequence achieves 99.5% purity with <0.1% tri-substituted byproducts.

Crystallization Optimization

Alternative purification via melt crystallization:

-

Cooling Rate : 2°C/min from 160°C to 60°C

-

Seed Crystals : 0.1% w/w pure product

-

Yield : 91% with 99.9% purity

Crystallization avoids thermal degradation observed in distillation, particularly beneficial for heat-sensitive batches .

Scientific Research Applications

2,4-di-tert-butyl-6-methylphenol has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers during processing and storage.

Biology: Studied for its potential antimicrobial and antifungal properties. It has been shown to inhibit the growth of certain bacteria and fungi.

Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to protect active ingredients from oxidation.

Mechanism of Action

The antioxidant properties of 2,4-di-tert-butyl-6-methylphenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and free radicals that can cause degradation of materials and biological molecules. The compound interacts with these reactive species, stabilizing them and preventing further reactions that could lead to oxidation .

Comparison with Similar Compounds

2,6-Di-tert-butyl-4-methylphenol (2,6-DTBP-4-MP)

- Structure : Tert-butyl groups at 2- and 6-positions; methyl group at 4-position.

- Key Differences: The altered substituent positions reduce steric hindrance around the hydroxyl group compared to 4,6-di-tert-butyl-2-methylphenol. This may enhance reactivity in free-radical scavenging but reduce thermal stability due to less steric protection of the phenolic -OH group.

- Applications : Commonly used as an antioxidant in lubricants and plastics .

2,4-Di-tert-butylphenol (2,4-DTBP)

- Key Differences: The absence of a methyl group at the 6-position results in lower molecular weight (206.33 g/mol) and reduced steric shielding. This compound exhibits higher volatility (vapor pressure ≈ 0.1 mmHg at 25°C) and slightly lower logP (4.8) compared to this compound .

2,2-Methylenebis(4,6-di-tert-butylphenol)

- Structure: Dimeric phenol linked by a methylene group, with tert-butyl groups at 4- and 6-positions on both aromatic rings.

- Key Differences: The dimeric structure increases molecular weight (424.68 g/mol) and enhances thermal stability (>250°C decomposition temperature). Its larger size reduces solubility in non-polar solvents compared to monomeric analogs .

Physicochemical and Functional Comparison

| Property | This compound | 2,6-Di-tert-butyl-4-methylphenol | 2,4-Di-tert-butylphenol | 2,2-Methylenebis(4,6-di-tert-butylphenol) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 220.35 | 220.35 | 206.33 | 424.68 |

| logP | 5.32 | ~5.1 (estimated) | 4.8 | ~8.5 (estimated) |

| Flash Point (°C) | 123.0±8.4 | ~120 (estimated) | ~115 | >200 |

| Vapor Pressure (mmHg) | 0.0±0.5 | 0.1±0.1 | 0.1±0.1 | Negligible |

| Primary Applications | Polymer stabilization | Lubricant additives | Solvent-based systems | High-temperature antioxidants |

Research Findings on Reactivity and Performance

- Oxidation Studies: In experiments with potassium nitrosodisulfonate, this compound (compound IV in ) demonstrated slower oxidation kinetics compared to 2-acetonyl-4,6-di-tert-butylphenol (II), attributed to its superior steric protection of the hydroxyl group .

- Antioxidant Efficacy: The tert-butyl groups at 4- and 6-positions in this compound provide optimal steric hindrance, prolonging its radical-scavenging activity in polyolefins compared to 2,4-di-tert-butylphenol, which degrades faster under UV exposure .

Biological Activity

4,6-Di-tert-butyl-2-methylphenol, also known as 2,4-di-tert-butyl-6-methylphenol, is a synthetic phenolic compound recognized for its significant antioxidant properties. This compound is widely utilized in various industrial applications, particularly in stabilizing materials against oxidative degradation. Its biological activities extend beyond mere stabilization, encompassing potential anti-inflammatory and antimicrobial effects. This article reviews the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by:

- Chemical Formula : C15H26O

- Molecular Weight : 234.37 g/mol

- CAS Number : 616-55-7

The structure features two tert-butyl groups and a methyl group attached to the phenolic ring, contributing to its steric hindrance and antioxidant efficacy.

Antioxidant Properties

The primary biological activity of this compound is its antioxidant capability. It acts by donating hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative damage to cells and materials. This mechanism is crucial in various applications where oxidative stability is required.

Key Findings :

- The compound demonstrates significant radical-scavenging activity measured through assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) .

- It effectively inhibits autoxidation processes in polymers and rubber products .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. It has shown efficacy against certain bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation.

Research Findings :

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Potential | Moderate |

| Butylated Hydroxytoluene (BHT) | Very High | Moderate | High |

| Butylated Hydroxyanisole (BHA) | Very High | Significant | Moderate |

The mechanism through which this compound exerts its biological effects primarily revolves around its antioxidant properties. By donating hydrogen atoms to reactive oxygen species (ROS), it stabilizes these radicals and prevents further oxidative reactions that can lead to cellular damage.

Applications in Industry and Medicine

Due to its biological activities, this compound finds applications across various fields:

- Industrial Uses : As an antioxidant in plastics, rubber, and food packaging materials to enhance stability and shelf life.

- Pharmaceuticals : Potential use as an active ingredient to protect other compounds from oxidation during formulation.

Q & A

Basic: What are the validated synthesis routes for 4,6-di-tert-butyl-2-methylphenol, and how can purity >99% be achieved?

Methodological Answer:

The synthesis typically involves alkylation of 2-methylphenol with tert-butyl groups. A cited method uses tert-butanol or isobutene as alkylating agents in the presence of acid catalysts like sulfuric acid or ion-exchange resins . Post-synthesis purification is critical: fractional crystallization (using methanol or ethanol) and column chromatography (silica gel, hexane/ethyl acetate eluent) are effective for isolating high-purity (>99%) products. Evidence from commercial standards (e.g., 98% purity in CookeChem products) suggests recrystallization and solvent washing as standard protocols .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., tert-butyl protons at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.2 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) resolve impurities; retention times correlate with tert-butyl group hydrophobicity .

- Mass Spectrometry : ESI-MS or GC-MS identifies molecular ion peaks (m/z = 220.35 for CHO) and fragmentation patterns .

- Melting Point Analysis : Consistency with literature values (50–52°C) validates purity .

Advanced: How do oxidative conditions affect this compound, and what mechanistic insights exist?

Methodological Answer:

Under oxidative stress (e.g., KNO/HSO), the phenolic -OH group undergoes nitration or quinone formation. A study using potassium nitrosodisulfonate showed selective oxidation at the para-position, forming 4,6-di-tert-butyl-2-methyl-1,2-benzoquinone . Kinetic studies (UV-Vis monitoring) reveal tert-butyl groups sterically hinder oxidation, requiring harsher conditions than unsubstituted phenols. Contradictions in oxidation rates across studies may stem from solvent polarity or catalyst activity differences .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility)?

Methodological Answer:

Discrepancies arise from polymorphic forms, impurities, or measurement conditions. For example:

- Melting Point : Reported values range 50–55°C due to solvent-dependent crystallization (e.g., methanol vs. acetone) .

- Solubility : LogP = 3.97 (predicted) indicates high hydrophobicity, but solubility in DMSO (>10 mM) vs. water (insoluble) must be experimentally validated .

Resolution Strategy : Cross-validate using DSC (differential scanning calorimetry) for melting behavior and standardized solvent systems (e.g., OECD guidelines) for solubility .

Basic: What are the stability considerations for this compound in long-term storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photo-oxidation .

- Thermal Stability : Decomposition occurs >200°C; avoid prolonged heating during handling .

- Moisture : Hygroscopicity is low, but desiccants (silica gel) are recommended for storage .

Advanced: What is the compound’s role in antioxidant mechanisms, and how does it compare to structural analogs like BHT?

Methodological Answer:

As a hindered phenol, it scavenges free radicals via H-atom transfer from the -OH group. Compared to BHT (2,6-di-tert-butyl-4-methylphenol), the 4,6-di-tert-butyl substitution reduces steric hindrance, potentially enhancing reactivity. ESR studies with DPPH radicals quantify antioxidant efficiency (IC), while computational models (DFT) predict bond dissociation energies for -OH groups . Contradictions in activity across studies may arise from solvent effects or competing side reactions .

Advanced: How do structural analogs (e.g., 2,4-di-tert-butylphenol) complicate identification, and what strategies mitigate mischaracterization?

Methodological Answer:

Isomers and analogs (e.g., 2,4-di-tert-butylphenol, CAS 96-76-4) share similar MS and IR profiles. Differentiation strategies include:

- Chromatographic Retention : HPLC with phenyl-hexyl columns resolves positional isomers .

- C NMR : Distinct aromatic carbon shifts (e.g., C-2 vs. C-4 substitution) confirm regiochemistry .

- X-ray Crystallography : Resolves tert-butyl spatial arrangement in single crystals .

Basic: What environmental and toxicological profiling is recommended for this compound?

Methodological Answer:

- Ecotoxicology : Follow OECD 201/202 guidelines for algae/daphnia acute toxicity testing. Analogous compounds (e.g., butylated triphenyl phosphate) show Aquatic Chronic 1 toxicity (H410), suggesting similar risks .

- Degradation Studies : UV-Vis monitoring of photolysis (λ = 254 nm) and biodegradation (OECD 301B) assess persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.